5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide
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Overview
Description
Quinazolinone , is a heterocyclic organic compound. Its chemical structure consists of a quinazolinone core with a pentanamide side chain and a methoxyethyl group. Quinazolinones exhibit diverse biological activities and have attracted attention in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes:
Condensation Reaction:
Hantzsch Synthesis:
Industrial Production:
Industrial-scale production methods for quinazolinone are not widely documented. research laboratories often employ the synthetic routes mentioned above for small-scale preparation.
Chemical Reactions Analysis
Quinazolinone undergoes various chemical reactions:
Oxidation: Quinazolinone can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction of the quinazolinone ring can yield tetrahydroquinazolinones.
Substitution: The nitrogen atom in the quinazolinone ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like , , and are often used in these reactions.
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Quinazolinone derivatives have found applications in various fields:
Medicinal Chemistry: Quinazolinones exhibit diverse biological activities, including , , , and properties. Researchers explore their potential as drug candidates.
Kinase Inhibitors: Some quinazolinones act as kinase inhibitors, targeting specific signaling pathways involved in diseases like cancer.
Neuroscience: Quinazolinones may modulate neurotransmitter receptors and have implications in neurodegenerative disorders.
Agrochemicals: Certain derivatives are investigated for their pesticidal properties.
Mechanism of Action
The exact mechanism of action for quinazolinone compounds varies based on their specific targets. For example:
Kinase Inhibition: Quinazolinones can inhibit kinases involved in cell signaling, disrupting pathways related to cell growth, survival, and proliferation.
Receptor Modulation: Some derivatives interact with receptors (e.g., adenosine receptors) or enzymes (e.g., tyrosine kinases), affecting cellular responses.
Comparison with Similar Compounds
Quinazolinone shares structural features with other heterocyclic compounds, such as quinazoline, benzimidazole, and quinoxaline. its unique combination of a quinazolinone core, pentanamide side chain, and methoxyethyl group distinguishes it from closely related compounds.
Properties
CAS No. |
6782-16-7 |
---|---|
Molecular Formula |
C16H21N3O4 |
Molecular Weight |
319.36 g/mol |
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)pentanamide |
InChI |
InChI=1S/C16H21N3O4/c1-23-11-9-17-14(20)8-4-5-10-19-15(21)12-6-2-3-7-13(12)18-16(19)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,17,20)(H,18,22) |
InChI Key |
BOFUEORBEUILLP-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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